n-(7-Fluoro-3-nitro-9h-fluoren-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7-Fluoro-3-nitro-9H-fluoren-2-yl)acetamide: is a chemical compound with the molecular formula C15H11FN2O3 and a molecular weight of 286.262 g/mol . It is characterized by the presence of a fluorenyl group substituted with a fluoro and a nitro group, along with an acetamide functional group.
Preparation Methods
The synthesis of N-(7-Fluoro-3-nitro-9H-fluoren-2-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 7-fluoro-9H-fluorene and acetic anhydride.
Nitration: The 7-fluoro-9H-fluorene undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Chemical Reactions Analysis
N-(7-Fluoro-3-nitro-9H-fluoren-2-yl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Scientific Research Applications
N-(7-Fluoro-3-nitro-9H-fluoren-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(7-Fluoro-3-nitro-9H-fluoren-2-yl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluoro group enhances the compound’s stability and bioavailability.
Comparison with Similar Compounds
N-(7-Fluoro-3-nitro-9H-fluoren-2-yl)acetamide can be compared with similar compounds such as:
N-(7-Fluoro-3-nitro-9-oxo-9H-fluoren-2-yl)acetamide: This compound has a similar structure but with an oxo group instead of a hydrogen at the 9-position.
N-(7-Bromo-9H-fluoren-2-yl)acetamide: This compound has a bromo group instead of a fluoro group at the 7-position.
The unique combination of the fluoro and nitro groups in this compound contributes to its distinct chemical and biological properties.
Properties
CAS No. |
16233-03-7 |
---|---|
Molecular Formula |
C15H11FN2O3 |
Molecular Weight |
286.26 g/mol |
IUPAC Name |
N-(7-fluoro-3-nitro-9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C15H11FN2O3/c1-8(19)17-14-6-10-4-9-5-11(16)2-3-12(9)13(10)7-15(14)18(20)21/h2-3,5-7H,4H2,1H3,(H,17,19) |
InChI Key |
OUBNNQNTRIFOIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C2C(=C1)CC3=C2C=CC(=C3)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.